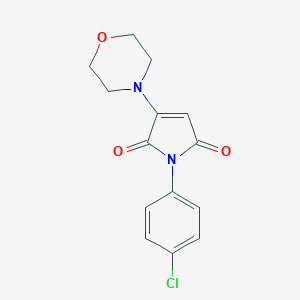
1-(4-chlorophenyl)-3-morpholin-4-yl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-morpholin-4-yl-1H-pyrrole-2,5-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring substituted with a 4-chlorophenyl group and a morpholine ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-morpholin-4-yl-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable pyrrole precursor. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, one common method involves the use of ethanol as a solvent and glacial acetic acid as a catalyst, with the reaction mixture being refluxed for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-3-morpholin-4-yl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents such as methanol or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
1-(4-chlorophenyl)-3-morpholin-4-yl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-morpholin-4-yl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(4-Chloro-phenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: Shares a similar aromatic structure but with different substituents, leading to distinct chemical and biological properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another heterocyclic compound with antimicrobial and antiproliferative activities.
Uniqueness: 1-(4-chlorophenyl)-3-morpholin-4-yl-1H-pyrrole-2,5-dione stands out due to its unique combination of a pyrrole ring with a morpholine and 4-chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C14H13ClN2O3 |
|---|---|
Molecular Weight |
292.72g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-morpholin-4-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H13ClN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,9H,5-8H2 |
InChI Key |
WUBWLUZYIJQGFU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1COCCN1C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


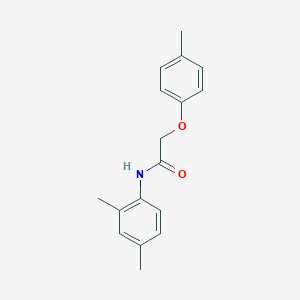
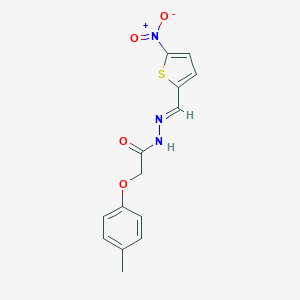

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B387085.png)
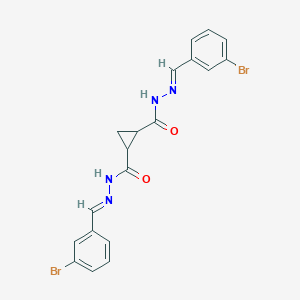
![N'-[(2-bromo-1-benzothien-3-yl)methylene]octanohydrazide](/img/structure/B387088.png)
![3-Iodobenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B387090.png)
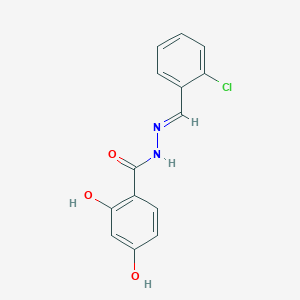
![4-Bromobenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B387094.png)
![4-(Dimethylamino)benzaldehyde [4-(4-morpholinyl)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B387095.png)
![2-N-[(E)-(3-fluorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B387097.png)
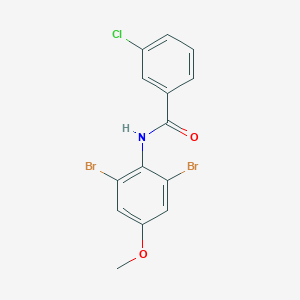
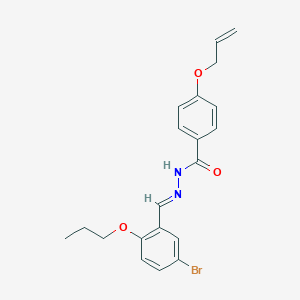
![2-ethoxy-5-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B387103.png)
